Cas no 1027643-76-0 ([(2-Methoxyethyl)carbamoyl]methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate)

[(2-Methoxyethyl)carbamoyl]methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate structure
1027643-76-0 structure
Product name:[(2-Methoxyethyl)carbamoyl]methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate
CAS No:1027643-76-0
MF:C18H26N2O6S
MW:398.473844051361
CID:5820109
PubChem ID:16348569

[(2-Methoxyethyl)carbamoyl]methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-26582427
    • 1027643-76-0
    • [(2-methoxyethyl)carbamoyl]methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate
    • [(2-Methoxyethyl)carbamoyl]methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate
    • Inchi: 1S/C18H26N2O6S/c1-14(2)17(18(22)26-13-16(21)19-10-11-25-3)20-27(23,24)12-9-15-7-5-4-6-8-15/h4-9,12,14,17,20H,10-11,13H2,1-3H3,(H,19,21)/b12-9+
    • InChI Key: WWNKICCHVWQRNR-FMIVXFBMSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NC(C(=O)OCC(NCCOC)=O)C(C)C)(=O)=O

Computed Properties

  • Exact Mass: 398.15115773g/mol
  • Monoisotopic Mass: 398.15115773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 12
  • Complexity: 592
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 119Ų

[(2-Methoxyethyl)carbamoyl]methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26582427-0.05g
[(2-methoxyethyl)carbamoyl]methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate
1027643-76-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on [(2-Methoxyethyl)carbamoyl]methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate

Recent Advances in the Study of [(2-Methoxyethyl)carbamoyl]methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate (CAS: 1027643-76-0)

The compound [(2-Methoxyethyl)carbamoyl]methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate (CAS: 1027643-76-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and biological activity.

Recent studies have highlighted the role of this compound as a potent inhibitor of specific enzymatic pathways involved in inflammatory and oncogenic processes. The unique structural features of the molecule, including the (2-methoxyethyl)carbamoyl and phenylethenesulfonamido moieties, contribute to its high binding affinity and selectivity towards target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the molecular interactions underlying its inhibitory effects.

In vitro and in vivo experiments have demonstrated promising results, particularly in the context of cancer therapy. The compound has shown efficacy in suppressing tumor growth by modulating key signaling pathways, such as the NF-κB and MAPK cascades. Additionally, its pharmacokinetic properties, including bioavailability and metabolic stability, have been evaluated to assess its potential as a drug candidate. These studies have revealed favorable absorption and distribution profiles, although further optimization may be required to minimize off-target effects.

Another area of interest is the compound's application in the treatment of chronic inflammatory diseases. Preclinical trials have indicated its ability to reduce pro-inflammatory cytokine production and attenuate tissue damage in animal models of rheumatoid arthritis and inflammatory bowel disease. The dual functionality of the compound, targeting both inflammatory and proliferative pathways, positions it as a versatile therapeutic agent.

Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as toxicity, dosage optimization, and long-term safety need to be addressed through rigorous preclinical and clinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the development of derivatives with improved efficacy and safety profiles.

In conclusion, [(2-Methoxyethyl)carbamoyl]methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate represents a promising candidate for further investigation in drug development. Its multifaceted biological activities and mechanistic insights provide a solid foundation for future research aimed at harnessing its therapeutic potential. Continued exploration of its structure-activity relationships and pharmacokinetic properties will be critical in advancing this compound towards clinical applications.

Recommend Articles

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.